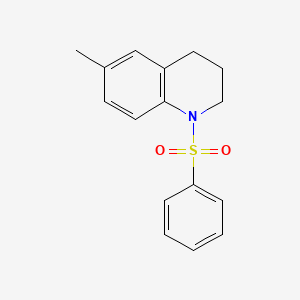![molecular formula C24H19NO2 B5353008 2-{2-[2-(benzyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5353008.png)
2-{2-[2-(benzyloxy)phenyl]vinyl}-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[2-(benzyloxy)phenyl]vinyl}-8-quinolinol, commonly known as BVQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BVQ belongs to the class of organic compounds known as quinolines and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of BVQ is not fully understood. However, studies have shown that BVQ can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
BVQ has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that BVQ can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BVQ in lab experiments include its unique chemical structure and properties, which make it an ideal candidate for various applications. However, the limitations of using BVQ include its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BVQ. One potential direction is to further investigate its anti-tumor and anti-inflammatory properties and explore its potential use in the treatment of various diseases. Another potential direction is to study the structure-activity relationship of BVQ and develop more potent analogs with improved properties. Additionally, BVQ can be explored for its potential use in material science and analytical chemistry applications.
In conclusion, BVQ is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure and properties make it an ideal candidate for various applications, including medicinal chemistry, material science, and analytical chemistry. Further studies are needed to fully understand the mechanism of action of BVQ and explore its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of BVQ involves the reaction of 2-hydroxy-1,4-naphthoquinone with benzyl phenyl ether in the presence of a catalyst. The resulting product is then subjected to a Wittig reaction with vinyl magnesium bromide to yield BVQ.
Aplicaciones Científicas De Investigación
BVQ has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BVQ has been found to exhibit significant anti-tumor and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[(E)-2-(2-phenylmethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c26-22-11-6-10-20-14-16-21(25-24(20)22)15-13-19-9-4-5-12-23(19)27-17-18-7-2-1-3-8-18/h1-16,26H,17H2/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXZYDWKAXMJOT-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=CC3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/C3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2R)-2-amino-2-cyclohexylacetyl]-4-(4-methyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride](/img/structure/B5352937.png)
![9-[(2-butyl-1H-imidazol-4-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5352951.png)
![2-isopropyl-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B5352955.png)
![N,N-dimethyl-1-(4-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}phenyl)methanamine](/img/structure/B5352963.png)
![N-[4-(acetylamino)phenyl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B5352974.png)


![N-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-yl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5353001.png)
![6-[2-(3-pyrrolidinyl)benzoyl]-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5353015.png)

![3-{[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5353020.png)
![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-methylpropanamide](/img/structure/B5353028.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,6-dihydroxybenzamide](/img/structure/B5353032.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353047.png)
